molecular formula C12H7ClN2O B7555204 (E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile

(E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile

Cat. No.: B7555204
M. Wt: 230.65 g/mol
InChI Key: CSQBRWUATKOCQZ-JXMROGBWSA-N
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Description

(E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile is an organic compound characterized by the presence of a chlorophenyl group, an oxazole ring, and a nitrile group

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O/c13-11-3-1-9(2-4-11)7-10(8-14)12-5-6-15-16-12/h1-7H/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQBRWUATKOCQZ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C2=CC=NO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C2=CC=NO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile typically involves the reaction of 4-chlorobenzaldehyde with 5-amino-1,2-oxazole in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of (E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxazole derivatives with additional functional groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

(E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-bromophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile
  • (E)-3-(4-fluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile
  • (E)-3-(4-methylphenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile

Uniqueness

(E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. Compared to its analogs with different substituents (e.g., bromine, fluorine, or methyl groups), the chlorophenyl derivative may exhibit distinct reactivity and biological activity, making it a valuable compound for various applications.

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